molecular formula C24H23ClN6O2S B10900304 2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

Cat. No.: B10900304
M. Wt: 495.0 g/mol
InChI Key: RFKMKUDHYSOPBG-MZJWZYIUSA-N
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Description

2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a furan ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate precursor.

    Introduction of the 4-chloro-2-methylaniline moiety: This step involves a nucleophilic substitution reaction where the aniline derivative is introduced to the triazole ring.

    Attachment of the furan ring: This is typically done through a condensation reaction with a furan aldehyde.

    Final assembly: The final step involves the formation of the hydrazide group through a reaction with a suitable hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom or the furan ring.

    Reduction: Reduction reactions can occur at the hydrazide group or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Reduced triazole or hydrazide derivatives.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and the hydrazide group are key functional groups that can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE
  • **2-({5-[(4-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE

Uniqueness

The presence of both the 4-chloro-2-methylaniline moiety and the furan ring in 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]PROPANOHYDRAZIDE makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C24H23ClN6O2S

Molecular Weight

495.0 g/mol

IUPAC Name

2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]propanamide

InChI

InChI=1S/C24H23ClN6O2S/c1-16-13-18(25)10-11-21(16)26-15-22-28-30-24(31(22)19-7-4-3-5-8-19)34-17(2)23(32)29-27-14-20-9-6-12-33-20/h3-14,17,26H,15H2,1-2H3,(H,29,32)/b27-14+

InChI Key

RFKMKUDHYSOPBG-MZJWZYIUSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CC=CO4

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=CO4

Origin of Product

United States

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